

Application Notes and Protocols for Adipic Acidd10 in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of **Adipic acid-d10** as an internal standard in metabolomics studies. **Adipic acid-d10** is a deuterated analog of adipic acid, a dicarboxylic acid that can be found in various biological samples. Its use as an internal standard is critical for accurate and precise quantification of endogenous metabolites by correcting for variations during sample preparation and analysis.

Overview of Adipic Acid-d10 Applications

Adipic acid-d10 serves as a robust internal standard for quantitative analysis in metabolomics, particularly in studies involving the profiling of organic acids and other small molecules.[1] Its primary application lies in isotope dilution mass spectrometry (IDMS), a powerful technique that significantly improves the accuracy and reproducibility of measurements by accounting for sample loss during extraction, derivatization, and analytical injection. It is suitable for use with various analytical platforms, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The workflow for using **Adipic acid-d10** as an internal standard typically involves spiking a known amount into biological samples at the beginning of the sample preparation process. By monitoring the signal of **Adipic acid-d10** alongside the target analytes, researchers can normalize the data and obtain more reliable quantitative results.



Quantitative Data Summary

The following tables summarize typical quantitative parameters for a validated metabolomics method using **Adipic acid-d10** as an internal standard. These values are representative of performance characteristics for the analysis of organic acids in biological matrices like urine and plasma.

Table 1: Standard Concentration and Calibration

Parameter	Value
Internal Standard (IS)	Adipic acid-d10
IS Spiking Concentration	10 μg/mL
Calibration Range (for analytes)	0.5 - 200 μg/mL
Linearity (r²)	> 0.995

Table 2: Method Validation Parameters

Parameter	Acceptance Criteria	Typical Performance
Precision (RSD)	< 15%	< 10%
Accuracy (% Recovery)	85% - 115%	92% - 108%
Limit of Detection (LOD)	Signal-to-Noise > 3	Analyte-dependent
Limit of Quantification (LOQ)	Signal-to-Noise > 10	Analyte-dependent
Matrix Effect	80% - 120%	Within acceptable range
Extraction Recovery	> 80%	> 85%

Experimental Protocols Protocol for Urinary Organic Acid Analysis using GC-MS

This protocol describes the quantitative analysis of organic acids in urine samples using **Adipic acid-d10** as an internal standard, followed by GC-MS analysis.



Materials:

- Adipic acid-d10 solution (1 mg/mL in methanol)
- Urine samples
- Ethyl acetate
- Sodium chloride (NaCl)
- Hydrochloric acid (HCl)
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine
- Centrifuge tubes (15 mL)
- Centrifuge
- Nitrogen evaporator
- GC-MS system

Procedure:

- Sample Preparation:
 - 1. Thaw frozen urine samples to room temperature and vortex to mix.
 - 2. Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.
 - 3. Transfer 1 mL of the supernatant to a clean 15 mL centrifuge tube.
- Internal Standard Spiking:
 - 1. Add 10 μ L of the 1 mg/mL **Adipic acid-d10** internal standard solution to each urine sample.



- 2. Vortex briefly to mix.
- Extraction:
 - 1. Add 0.5 g of NaCl to each tube and vortex to saturate the aqueous phase.
 - 2. Acidify the sample by adding 100 μ L of concentrated HCl.
 - 3. Add 5 mL of ethyl acetate to each tube.
 - 4. Vortex vigorously for 2 minutes and then centrifuge at 3000 x g for 5 minutes to separate the phases.
 - 5. Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
 - 6. Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.
- Drying and Derivatization:
 - 1. Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.
 - 2. To the dried residue, add 50 μ L of pyridine and 100 μ L of BSTFA + 1% TMCS.
 - 3. Cap the tubes tightly and incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.
- GC-MS Analysis:
 - 1. Cool the samples to room temperature.
 - 2. Transfer the derivatized sample to a GC vial with an insert.
 - 3. Inject 1 μ L of the sample into the GC-MS system.

Table 3: GC-MS Instrument Parameters



Parameter	Setting
GC Column	DB-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent
Injector Temperature	250°C
Oven Temperature Program	Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas	Helium at a constant flow of 1 mL/min
MS Ion Source Temperature	230°C
MS Quadrupole Temperature	150°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Mode	Full Scan (m/z 50-600) or Selected Ion Monitoring (SIM)
Adipic acid-d10 TMS Derivative m/z	To be determined based on fragmentation pattern

Protocol for Plasma Dicarboxylic Acid Analysis using LC-MS/MS

This protocol outlines the use of **Adipic acid-d10** for the quantification of dicarboxylic acids in plasma samples by LC-MS/MS.

Materials:

- Adipic acid-d10 solution (1 mg/mL in methanol)
- Plasma samples
- Acetonitrile (ACN) with 0.1% formic acid
- Methanol (MeOH)
- Protein precipitation plate or microcentrifuge tubes



- Centrifuge
- LC-MS/MS system

Procedure:

- Sample Preparation and Protein Precipitation:
 - 1. Thaw frozen plasma samples on ice.
 - 2. In a microcentrifuge tube, combine 50 μ L of plasma with 200 μ L of cold acetonitrile containing 10 μ g/mL of **Adipic acid-d10**.
 - 3. Vortex for 1 minute to precipitate proteins.
 - 4. Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Supernatant Transfer:
 - 1. Carefully transfer the supernatant to a new tube or a well of a 96-well plate.
- Drying and Reconstitution:
 - 1. Evaporate the supernatant to dryness under a gentle stream of nitrogen.
 - 2. Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
- LC-MS/MS Analysis:
 - 1. Transfer the reconstituted sample to an LC vial.
 - 2. Inject 5-10 μL of the sample onto the LC-MS/MS system.

Table 4: LC-MS/MS Instrument Parameters



Parameter	Setting
LC Column	C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Optimized for separation of target dicarboxylic acids
Flow Rate	0.3 mL/min
Column Temperature	40°C
Ionization Mode	Electrospray Ionization (ESI), Negative Mode
MS Analysis Mode	Multiple Reaction Monitoring (MRM)
Adipic acid-d10 MRM Transition	[M-H] ⁻ precursor ion → product ion (To be optimized)
Collision Energy	To be optimized for Adipic acid-d10

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the application of **Adipic acid-d10** in metabolomics.



Click to download full resolution via product page

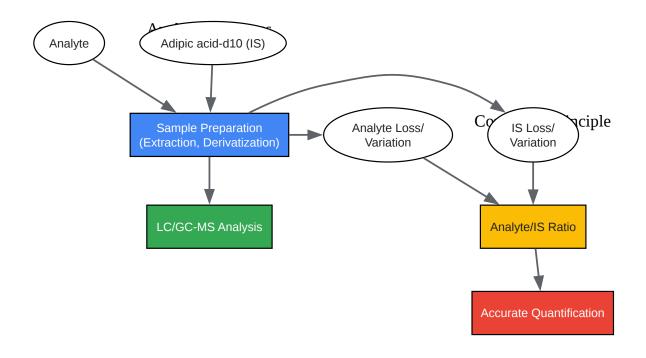
Caption: GC-MS workflow for urinary organic acid analysis.





Click to download full resolution via product page

Caption: LC-MS/MS workflow for plasma dicarboxylic acid analysis.



Click to download full resolution via product page

Caption: Logic of internal standard correction in metabolomics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. |
 Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Adipic Acid-d10 in Metabolomics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b128205#applications-of-adipic-acid-d10-in-metabolomics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com